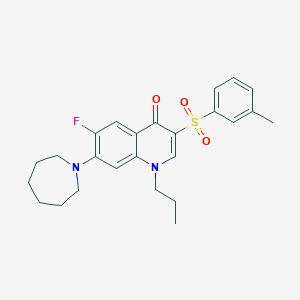

7-(azepan-1-yl)-6-fluoro-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinolone derivatives involves the introduction of various substituents at the 7-position of the quinolone core to enhance antibacterial potency. Paper describes the synthesis of novel quinolones with a 7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl moiety, which showed potent in vitro antibacterial activity. Similarly, paper reports the preparation of 7-(azole substituted) quinolones, indicating that the presence of fluorine atoms at the 6,8-positions and specific azole substituents at the 7-position enhances antibacterial potency. Paper extends this research by synthesizing chiral quinolones with a 7-amino-5-azaspiro[2.4]heptan-4-yl moiety, focusing on the stereochemical aspects of the substituents to optimize antibacterial activity.

Molecular Structure Analysis

The molecular structure of quinolone derivatives is critical for their antibacterial activity. The absolute configurations of the substituents, particularly at the 7-position, play a significant role in determining the potency against various bacterial strains. Paper utilized X-ray crystallographic analysis to determine the absolute configurations of the chiral centers in the molecule, which helped in understanding the structure-activity relationships of these compounds.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolone derivatives, such as lipophilicity and pharmacokinetic profiles, are important for their biological activity and therapeutic potential. Paper mentions that the compound DU-6859a, a quinolone derivative, possesses moderate lipophilicity and favorable pharmacokinetic profiles, which are desirable traits for an antibacterial agent. These properties influence the drug's absorption, distribution, metabolism, and excretion, ultimately affecting its efficacy and safety.

Case Studies

The papers provide insights into the in vitro and in vivo antibacterial activities of the synthesized quinolone derivatives. Paper highlights the potent activity of compound 2a against a range of respiratory pathogens, including multidrug-resistant and quinolone-resistant strains. It also mentions the compound's efficacy in an experimental murine pneumonia model, indicating its potential for treating respiratory tract infections. Paper discusses the excellent antibacterial activities of compounds 20 and 25, along with their high blood levels after oral administration and low toxicity in mice. These case studies demonstrate the therapeutic potential of the synthesized quinolone derivatives in treating bacterial infections.

Scientific Research Applications

Synthetic Applications and Methodologies

Quinolones, including derivatives with structures similar to "7-(azepan-1-yl)-6-fluoro-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one," have been extensively studied for their synthetic utilities. They are pivotal in developing compounds with significant biological activities. The methodologies for synthesizing such compounds involve various chemical reactions that allow for the introduction of diverse functional groups, thereby modulating the biological activity of the resulting compounds (Silva et al., 2003). This versatility in synthesis is critical for the exploration of new therapeutic agents.

Pharmacological Properties

Quinolones and their derivatives are recognized for their broad spectrum of pharmacological properties, including antimicrobial, anticancer, and immunomodulatory activities. The compound , by virtue of its structural similarity to fluoroquinolones, may share some of these activities:

- Antimicrobial Activity: Fluoroquinolones are known for their efficacy against a wide range of Gram-positive and Gram-negative bacteria. This class of compounds operates by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and repair (Dalhoff & Schmitz, 2003).

- Anticancer Potential: Certain fluoroquinolones have shown promise in anticancer research. They act by poisoning type II human DNA topoisomerases, similar to some anticancer drugs like doxorubicin. Modifications at specific positions on the fluoroquinolone core can convert them from antibacterial agents to anticancer analogs (Abdel-Aal et al., 2019).

- Immunomodulatory Effects: Fluoroquinolones have been observed to modulate immune responses, potentially beneficial in treating various infections and inflammatory conditions. They can influence cytokine production and other aspects of the immune response, indicating a broader therapeutic utility beyond their antimicrobial action (Dalhoff, 2005).

properties

IUPAC Name |

7-(azepan-1-yl)-6-fluoro-3-(3-methylphenyl)sulfonyl-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29FN2O3S/c1-3-11-28-17-24(32(30,31)19-10-8-9-18(2)14-19)25(29)20-15-21(26)23(16-22(20)28)27-12-6-4-5-7-13-27/h8-10,14-17H,3-7,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYLNKVIPBFJOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(azepan-1-yl)-6-fluoro-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({6-[(4-Chlorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)ethanol](/img/structure/B2501851.png)

![1-{[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2501852.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2501853.png)

![1-(methylsulfonyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2501855.png)

![[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-phenylmethylidene]amino]urea](/img/structure/B2501859.png)

![[1-(Propan-2-yl)cyclopropyl]methanol](/img/structure/B2501861.png)

![benzyl 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B2501864.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2501870.png)